
2-Oxo-2-(phenylamino)ethyl 2-phenylbutanoate
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Overview
Description
2-Oxo-2-(phenylamino)ethyl 2-phenylbutanoate is a chemical compound with a complex structure that includes both phenyl and butanoate groups. It is often used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(phenylamino)ethyl 2-phenylbutanoate typically involves the reaction of ethyl 2-oxo-4-phenylbutyrate with phenylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-(phenylamino)ethyl 2-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-Oxo-2-(phenylamino)ethyl 2-phenylbutanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Oxo-2-(phenylamino)ethyl 2-phenylbutanoate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-4-phenylbutyrate: A related compound used as an intermediate in organic synthesis.
Ethyl ®-2-hydroxy-4-phenylbutyrate: Another related compound with applications in the synthesis of angiotensin-converting enzyme (ACE) inhibitors.
Uniqueness
2-Oxo-2-(phenylamino)ethyl 2-phenylbutanoate is unique due to its specific structure and the presence of both phenyl and butanoate groups. This unique structure allows it to participate in a variety of chemical reactions and makes it valuable in different scientific and industrial applications .
Biological Activity
2-Oxo-2-(phenylamino)ethyl 2-phenylbutanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H19NO3
- Molecular Weight : 273.34 g/mol
This compound features a ketone group, an amino group, and a phenylbutanoate moiety, which may contribute to its biological activity.
The biological activity of this compound is thought to involve the following mechanisms:
- Receptor Binding : The phenylamino group may facilitate binding to specific receptors, influencing neurotransmitter pathways.
- Enzyme Modulation : The compound may act as a substrate or inhibitor for various enzymes involved in metabolic pathways.
- Oxidative Stress Response : Its structure suggests potential interactions with reactive oxygen species (ROS), impacting cellular oxidative stress responses.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The ability to scavenge free radicals can protect cells from oxidative damage, potentially reducing the risk of chronic diseases.
Neuroprotective Effects
Studies suggest that derivatives of this compound may enhance neuroprotection by modulating dopamine levels. This is particularly relevant in models of neurodegenerative disorders, such as Parkinson's disease.
Anti-inflammatory Properties
The compound may also exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines, which are crucial in various inflammatory diseases.
Data Table: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antioxidant | Scavenging of free radicals | |
Neuroprotective | Increased dopamine levels | |
Anti-inflammatory | Inhibition of cytokine production |
Case Studies
-
Neuroprotective Study :
- In a study involving animal models of Parkinson's disease, administration of this compound resulted in a significant increase in dopamine levels and a reduction in motor deficits compared to control groups. This suggests potential therapeutic applications in neurodegenerative conditions.
-
Antioxidant Research :
- A study evaluated the antioxidant capacity of various phenylbutanoate derivatives, including this compound. Results indicated that the compound effectively reduced oxidative stress markers in vitro, supporting its use as a protective agent against oxidative damage.
-
Anti-inflammatory Effects :
- Clinical trials assessing the anti-inflammatory properties showed that treatment with the compound led to decreased levels of inflammatory markers in patients with chronic inflammatory conditions, highlighting its potential as an anti-inflammatory therapeutic agent.
Properties
IUPAC Name |
(2-anilino-2-oxoethyl) 2-phenylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-2-16(14-9-5-3-6-10-14)18(21)22-13-17(20)19-15-11-7-4-8-12-15/h3-12,16H,2,13H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTSQFDAOKYKQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCC(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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